molecular formula C40H36O12 B1680758 Sanggenone C CAS No. 80651-76-9

Sanggenone C

Cat. No. B1680758
CAS RN: 80651-76-9
M. Wt: 708.7 g/mol
InChI Key: XETHJOZXBVWLLM-QAHMVTMMSA-N
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Description

Sanggenone C is a natural product found in Morus mongolica and Morus alba . It is a flavonoid with diverse biological activities .


Molecular Structure Analysis

The molecular formula of Sanggenone C is C40H36O12 . The IUPAC name is 2-[6-(2,4-dihydroxybenzoyl)-5-(2,4-dihydroxyphenyl)-3-methylcyclohex-2-en-1-yl]-1,3,8,10a-tetrahydroxy-5a-(3-methylbut-2-enyl)-1benzofuro[3,2-b]chromen-11-one .


Chemical Reactions Analysis

Sanggenone C has been found to inhibit certain reactions. For instance, it inhibits the reaction where oxygen deficiency results in decreased expression of BCL2 protein . It also inhibits the reaction where oxygen deficiency results in increased cleavage of CASP3 protein .


Physical And Chemical Properties Analysis

Sanggenone C has a molecular weight of 708.7 g/mol . It has a hydrogen bond donor count of 8 and a hydrogen bond acceptor count of 12 . Its topological polar surface area is 214 Ų .

Scientific Research Applications

Specific Scientific Field

This application falls under the field of Food Chemistry .

Summary of the Application

Sanggenone C, along with other polyphenols, is found in Morus and Hulless Barley and exhibits antityrosinase activity . This activity is important in food preservation as it can inhibit the browning effect caused by the enzyme tyrosinase .

Methods of Application or Experimental Procedures

The inhibition mechanisms of these polyphenols were investigated using enzyme kinetics, HPLC, fluorescence spectra, and molecular docking methods . The highest tyrosinase inhibition was achieved when Sanggenone C was mixed with l-epicatechin .

Results or Outcomes

The results showed that Sanggenone C exhibited tyrosinase inhibition activity with an IC50 value of 13.360 ± 1.029 μg/mL . The study provided new ideas for the application of these polyphenols as tyrosinase inhibitors in food preservation .

Application in Medical Research

Specific Scientific Field

This application falls under the field of Medical Research .

Summary of the Application

Sanggenone C is a flavonoid that has been found in mulberry bark and has diverse biological activities . It has been found to inhibit TNF-α- or IL-1β-induced polymorphonuclear leukocyte (PMN) adhesion to human synovial cells . It also induces apoptosis and production of reactive oxygen species (ROS) in HT-29 cells .

Methods of Application or Experimental Procedures

The effects of Sanggenone C were studied in vitro and in vivo. In vitro, it was used at concentrations ranging from 10 to 40 µM on HT-29 cells . In vivo, it was administered at a dose of 10 mg/kg in an HT-29 mouse xenograft model .

Results or Outcomes

Sanggenone C decreased cell viability of HT-29 cells in vitro and reduced tumor growth in the mouse model . It also increased vertebrate column bone mineralization in a zebrafish model of prednisone-induced osteoporosis . Additionally, it attenuated cardiac hypertrophy and fibrosis and reduced activation of nuclear factor of activated T cells 2 (NFAT2) in a mouse model of pressure overload-induced cardiac hypertrophy .

Application in Cardiovascular Research

Specific Scientific Field

This application falls under the field of Cardiovascular Research .

Summary of the Application

Sanggenon C has been found to have protective effects against cardiac hypertrophy and fibrosis by inhibiting the Calcineurin/NFAT2 pathway .

Methods of Application or Experimental Procedures

The effects of Sanggenon C were studied by observing its ability to inhibit the ERK signaling pathway, thereby inducing apoptosis .

Results or Outcomes

The results showed that Sanggenon C has antioxidative, anti-inflammatory, and antitumor effects .

Application in Immunology

Specific Scientific Field

This application falls under the field of Immunology .

Summary of the Application

Sanggenon C has been found to inhibit the expression of inducible nitric oxide synthase in RAW264.7 cells by suppressing NF-κB activity .

Methods of Application or Experimental Procedures

The effects of Sanggenon C were studied by observing its ability to inhibit cell adhesion and the expression of VCAM-1 stimulated by TNF-α .

Results or Outcomes

The results showed that Sanggenon C has antioxidative and anti-inflammatory effects .

Application in Pulmonary Research

Specific Scientific Field

This application falls under the field of Pulmonary Research .

Summary of the Application

Sanggenone C has been applied in the improvement or treatment of pulmonary fibrosis .

Methods of Application or Experimental Procedures

The specific methods of application or experimental procedures are not detailed in the available resources .

Results or Outcomes

The application of Sanggenone C in this field has shown to reduce the content of hydroxyproline, reduce inflammation and collagen deposition, and enhance tidal volume .

Application in Proteasome Inhibition

Specific Scientific Field

This application falls under the field of Proteasome Inhibition .

Summary of the Application

Sanggenone C inhibits tumor cellular proteasomal activity and cell viability, via induction of cell cycle arrest and cell death, inhibiting the proteasome function .

Methods of Application or Experimental Procedures

The specific methods of application or experimental procedures are not detailed in the available resources .

Results or Outcomes

The application of Sanggenone C in this field has shown to inhibit NO production and iNOS expression by suppressing NF-κB activity and IκBα activation .

Safety And Hazards

When handling Sanggenone C, it’s advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Future Directions

Sanggenone C has shown promise in various areas of research. For instance, it has been found to suppress the growth of tumor xenografts in nude mice without obvious side effects to the vital organs of animals . This suggests that Sanggenone C could be a novel therapeutic strategy for gastric cancer treatment .

properties

IUPAC Name

2-[(1S,5S,6R)-6-(2,4-dihydroxybenzoyl)-5-(2,4-dihydroxyphenyl)-3-methylcyclohex-2-en-1-yl]-1,3,8,10a-tetrahydroxy-5a-(3-methylbut-2-enyl)-[1]benzofuro[3,2-b]chromen-11-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C40H36O12/c1-18(2)10-11-39-27-9-6-22(43)16-31(27)52-40(39,50)38(49)35-32(51-39)17-30(46)34(37(35)48)26-13-19(3)12-25(23-7-4-20(41)14-28(23)44)33(26)36(47)24-8-5-21(42)15-29(24)45/h4-10,13-17,25-26,33,41-46,48,50H,11-12H2,1-3H3/t25-,26+,33-,39?,40?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XETHJOZXBVWLLM-QAHMVTMMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(C(C(C1)C2=C(C=C(C=C2)O)O)C(=O)C3=C(C=C(C=C3)O)O)C4=C(C5=C(C=C4O)OC6(C7=C(C=C(C=C7)O)OC6(C5=O)O)CC=C(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C[C@@H]([C@@H]([C@H](C1)C2=C(C=C(C=C2)O)O)C(=O)C3=C(C=C(C=C3)O)O)C4=C(C5=C(C=C4O)OC6(C7=C(C=C(C=C7)O)OC6(C5=O)O)CC=C(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H36O12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20230468
Record name Sanggenone C
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20230468
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

708.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Sanggenon C

CAS RN

80651-76-9
Record name Sanggenone C
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080651769
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Sanggenone C
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20230468
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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